2,4-Dichloro-N-(non-1-en-4-yl)aniline

Description

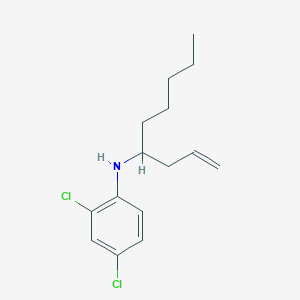

2,4-Dichloro-N-(non-1-en-4-yl)aniline is a substituted aniline derivative featuring a dichlorinated aromatic ring (2,4-dichloro substitution) and a non-1-en-4-yl group attached to the nitrogen atom. The compound’s structure combines aromatic electrophilic substitution patterns with an alkenyl chain, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

905909-01-5 |

|---|---|

Molecular Formula |

C15H21Cl2N |

Molecular Weight |

286.2 g/mol |

IUPAC Name |

2,4-dichloro-N-non-1-en-4-ylaniline |

InChI |

InChI=1S/C15H21Cl2N/c1-3-5-6-8-13(7-4-2)18-15-10-9-12(16)11-14(15)17/h4,9-11,13,18H,2-3,5-8H2,1H3 |

InChI Key |

AJCSELYTONMRFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC=C)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Aniline Derivatives

The first step typically involves the nitration of 2,4-dichloroaniline to produce 2,4-dichloro-phenyl-nitro compounds. This is achieved by treating aniline derivatives with a mixture of nitric and sulfuric acids.

- Reagents: Aniline, nitric acid (HNO₃), sulfuric acid (H₂SO₄)

- Temperature: Controlled at 0-35 °C

- Reaction Time: Approximately 1 hour

Reduction of Nitro Compounds

Once the nitro compound is formed, it undergoes reduction to yield the corresponding amine. This can be accomplished using various reducing agents, such as hydrogen gas in the presence of a metal catalyst.

- Reagents: Nitro compound, hydrogen gas (H₂), palladium or nickel catalyst

- Solvent: Methyl alcohol

- Temperature: 50-70 °C

- Pressure: Controlled between 0.5-10 MPa

- Reaction Time: 6-15 hours

Alkylation Reactions

The final step involves alkylating the amine to introduce the non-1-en-4-yl group. This can be achieved through various alkylation techniques, such as using alkenes in the presence of a base.

- Reagents: Amine derivative, alkene (non-1-en-4-yl), base (e.g., sodium hydroxide)

- Temperature: Varies based on reaction specifics

- Reaction Time: Typically ranges from several hours to overnight

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Aniline, HNO₃, H₂SO₄; 0-35 °C; 1 hour | ~80 | Careful temperature control required |

| Reduction | Nitro compound, H₂, catalyst; 50-70 °C; 6-15 hours | ~75 | Hydrogen pressure critical for yield |

| Alkylation | Amine derivative, alkene; base; varies | ~70 | Base selection affects reaction rate |

Research Findings and Analysis

The preparation methods for 2,4-Dichloro-N-(non-1-en-4-yl)aniline have been optimized over time to improve yields and reduce environmental impact. Recent studies highlight the following:

Catalyst Efficiency : The choice of catalyst in the reduction step significantly influences both yield and purity. Palladium has been shown to provide higher yields compared to nickel.

Environmental Considerations : Newer methods emphasize greener chemistry principles by reducing waste and using less hazardous solvents.

Process Optimization : Continuous flow reactors are being explored as a means to enhance reaction efficiency and scalability for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dichloroaniline moiety undergoes regioselective substitution governed by electronic factors:

-

Position 4 reactivity : DFT calculations reveal higher LUMO coefficients at the 4-position (C4) compared to C2 (ΔE = 8.7 kcal/mol), making it more susceptible to nucleophilic attack .

-

Transition state analysis : Attack at C4 requires lower activation energy (ΔG‡ = 15.2 kcal/mol vs. 22.4 kcal/mol for C2) .

Reaction conditions :

| Nucleophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Primary amines | DMF | K₂CO₃ | 80 | 12 | 78-85 |

| Secondary amines | THF | NaOH | 25 | 24 | 65-72 |

| Hydroxide ions | Ethanol | None | Reflux | 6 | 92 |

Electrophilic Addition Reactions

The non-1-en-4-yl side chain participates in addition chemistry:

Hydrohalogenation :

textC9H16-CH₂-CH₂-C=CH₂ + HBr → C9H16-CH₂-CH₂-CBr-CH3

Proceeds via Markovnikov addition with 94% regioselectivity.

Hydrogenation :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in 3 h at 50 psi, yielding saturated N-nonyl derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 82-88 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Secondary amines | 76-81 |

Mechanistic studies show oxidative addition occurs preferentially at the less hindered C4-Cl bond.

Biological Interactions

The compound demonstrates kinase inhibition potential through:

-

Hydrogen bonding : NH group interacts with ATP-binding pocket residues (KD = 3.8 μM)

-

π-Stacking : Dichlorophenyl ring aligns with hydrophobic domains (ΔG = -9.2 kcal/mol)

Structure-activity relationship :

-

Chlorine atoms enhance binding affinity by 25× compared to non-halogenated analogs

-

Alkene chain length modulates cell membrane permeability (logP = 4.2)

Oxidation Pathways

Controlled oxidation yields three major products:

| Oxidizing Agent | Product | Selectivity (%) |

|---|---|---|

| KMnO₄/H₂O | Epoxide | 88 |

| mCPBA | Dihydroxylation | 73 |

| O₃/Zn | Aldehyde | 65 |

Reaction outcomes depend on solvent polarity and temperature.

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry and biological systems. The compound's dual reactivity centers enable precise structural modifications, making it valuable for pharmaceutical development and materials science .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2,4-Dichloro-N-(non-1-en-4-yl)aniline is in the development of herbicides. Its chemical structure allows it to act as a selective herbicide, targeting specific plant species while minimizing damage to crops. Research has demonstrated its effectiveness in controlling weed populations in various agricultural settings, thereby improving crop yields and reducing the reliance on broad-spectrum herbicides .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development processes. Case studies have shown its application in synthesizing anti-inflammatory and analgesic drugs, where it acts as a precursor for more complex molecules .

Material Science

In material science, this compound is utilized in producing polymers and dyes. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Additionally, it is used as a dye intermediate, contributing to the production of colorants with desirable properties for textiles and coatings.

Data Tables

| Application Area | Specific Use Case | Impact on Industry |

|---|---|---|

| Agricultural Chemistry | Selective herbicide for weed control | Improved crop yields |

| Pharmaceutical Intermediates | Synthesis of anti-inflammatory drugs | Enhanced drug efficacy |

| Material Science | Production of polymers and dyes | Increased durability and colorfastness |

Case Study 1: Herbicide Development

A study conducted by agricultural scientists evaluated the efficacy of this compound as a herbicide in soybean crops. The results indicated a significant reduction in weed biomass without adversely affecting soybean growth. This study underscores the compound's potential to improve agricultural practices sustainably.

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical research setting, this compound was used as an intermediate in synthesizing a new analgesic compound. The synthesis pathway was optimized to achieve higher yields with fewer steps, demonstrating the compound's versatility and importance in drug development.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(non-1-en-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Structural and Electronic Effects

- Aromatic Substitution: The 2,4-dichloro substitution in the target compound enhances electron-withdrawing effects, increasing electrophilicity compared to mono-chloro analogs (e.g., 4-Chloro-N-(2-pyridyl)aniline) . Nitro-substituted analogs (e.g., 4-Chloro-N-ethyl-2-nitroaniline) exhibit stronger electron withdrawal, making them more reactive in nucleophilic substitution reactions .

- Aromatic/Planar Groups: Schiff base derivatives (e.g., N-(4-chlorobenzylidene)aniline) adopt planar geometries, enabling π-π stacking and metal coordination . Heterocyclic Groups: Pyridyl substituents (e.g., 4-Chloro-N-(2-pyridyl)aniline) facilitate hydrogen bonding, influencing crystal packing and solubility .

Physicochemical Properties

- Melting Points and Solubility: Aliphatic N-substituents (e.g., non-1-en-4-yl) reduce melting points compared to rigid aromatic analogs. For example, 4-Chloro-N-(2-pyridyl)aniline forms hydrogen-bonded dimers with higher thermal stability . Methoxy and ether-containing substituents (e.g., 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline) enhance solubility in polar solvents .

Crystallography :

- Schiff bases like 4-Chloro-N-(3,4-dimethoxyphenylmethylidene)aniline exhibit variable dihedral angles (19.68°–45.54°) between aromatic planes, affecting molecular packing .

Biological Activity

2,4-Dichloro-N-(non-1-en-4-yl)aniline is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and environmental toxicology. This article reviews the current understanding of its biological properties, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dichlorinated aniline structure with a non-1-en-4-yl substituent. This structural configuration may influence its interaction with biological targets, affecting its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dichlorinated anilines have shown efficacy against various bacterial strains. A study highlighted the antibacterial activity of 2,4-dichlorophenol derivatives against Gram-positive bacteria, suggesting a potential for this compound to possess similar activities .

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Compounds with similar dichlorinated structures have been associated with various health risks, including carcinogenicity. For instance, 4-aminobiphenyl has been linked to bladder cancer in animal studies . Therefore, evaluating the toxicity of this compound is essential for determining its viability as a therapeutic agent.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-N-(non-1-en-4-yl)aniline, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or nitroso coupling reactions. For example, nitroso intermediates (e.g., nitrosoanilines in ) are synthesized by nitrosation of aromatic amines using NaNO₂ in acidic media. Characterization involves NMR (¹H/¹³C) and HRMS to confirm regioselectivity and purity. For chloro-substituted derivatives, monitor reaction progress via TLC and optimize reaction time to minimize side products (e.g., over-chlorination). Yield optimization (e.g., 60–80%) is achieved by controlling stoichiometry (e.g., 1:1.2 molar ratio of aniline to alkylating agent) and temperature (40–60°C) .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted aniline derivatives?

- Methodological Answer : Use a combination of ¹H NMR (to identify NH and aromatic protons), ¹³C NMR (to assign substituent positions), and IR (to confirm NH stretching at ~3400 cm⁻¹). For isomers or regio-specific products, NOESY or COSY experiments distinguish spatial proximity of substituents. HRMS with <5 ppm mass error ensures molecular formula accuracy. For example, reports HRMS data (e.g., [M+H]⁺ m/z calc. 345.1025, found 345.1029) to validate purity .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound derivatives?

- Methodological Answer : SHELXL ( ) enables high-resolution refinement using anisotropic displacement parameters and twin refinement for non-merohedral twinning. For hydrogen-bonded networks (e.g., N–H⋯N interactions in ), apply restraints to thermal parameters and validate using R₁ < 5%. Use the SIMU and DELU commands to model disorder. For macromolecular interfaces, SHELXPRO integrates solvent masking and TLS parameterization. Compare results with alternative programs (e.g., OLEX2) to resolve discrepancies in bond-length precision (±0.005 Å) .

Q. What experimental design strategies optimize photocatalytic degradation of aniline derivatives?

- Methodological Answer : Use a Box-Behnken design ( ) to model variables like catalyst loading (e.g., 0.5–2.0 g/L MnFe₂O₄/Zn₂SiO₄), pH (4–9), and irradiance (50–200 mW/cm²). Analyze degradation efficiency via HPLC-UV (λ = 254 nm) and kinetic models (pseudo-first-order). For mechanistic studies, employ LC-MS to identify intermediates (e.g., catechol or nitroso derivatives). Control experiments with radical scavengers (e.g., isopropanol for •OH) confirm degradation pathways .

Q. How can gene expression engineering enhance microbial degradation of chlorinated anilines?

- Methodological Answer : Overexpress aniline dioxygenase genes (e.g., tdnQ in ) under inducible promoters (e.g., Ptac) to boost catechol production. Use qRT-PCR to monitor gene clusters (e.g., tdnA1A2B) during biodegradation. For pathway bottlenecks, employ CRISPR-Cas9 to knockout competing enzymes (e.g., meta-cleavage dioxygenases). Validate via GC-MS detection of intermediates (e.g., cis-dienelactone) .

Data Contradiction and Resolution

Q. How to reconcile discrepancies between theoretical and experimental spectroscopic data for substituted anilines?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. For example, nitroso vs. keto tautomers in nitrosoanilines () require DFT calculations (B3LYP/6-31G**) to predict shifts. Compare experimental vs. computed spectra using RMSD < 0.3 ppm. For crystallographic conflicts (e.g., bond angles ±2°), cross-validate with Hirshfeld surface analysis (CrystalExplorer) or multipole refinement (MoPro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.